molecular formula C17H14N4O4 B5595587 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid

2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid

Cat. No.: B5595587
M. Wt: 338.32 g/mol
InChI Key: GUJSTPHTCSSHSP-UHFFFAOYSA-N
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Description

2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid is a compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This particular compound is characterized by the presence of diphenoxy groups at positions 4 and 6 of the triazine ring and an aminoacetic acid moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine as the starting material.

    Substitution Reactions: The chlorine atoms at positions 4 and 6 are sequentially displaced by diphenoxy groups through nucleophilic substitution reactions.

    Aminoacetic Acid Introduction: The remaining chlorine atom at position 2 is then substituted with an aminoacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states and reduced forms of the compound .

Scientific Research Applications

2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid is unique due to its specific substitution pattern and the presence of the aminoacetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific applications.

Properties

IUPAC Name

2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c22-14(23)11-18-15-19-16(24-12-7-3-1-4-8-12)21-17(20-15)25-13-9-5-2-6-10-13/h1-10H,11H2,(H,22,23)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJSTPHTCSSHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NCC(=O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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